1,4-Dioxan-2-ol

Overview

Description

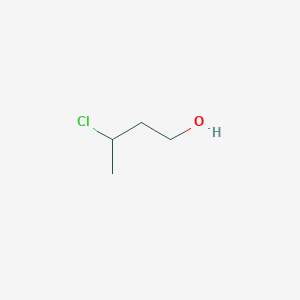

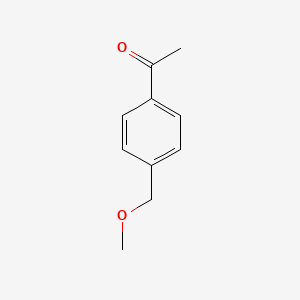

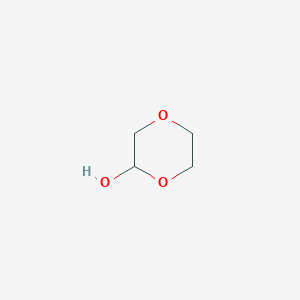

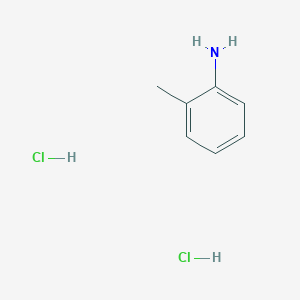

1,4-Dioxan-2-ol is a cyclic ether compound that is commonly used in the synthesis of various organic compounds. It is a clear, colorless liquid with a faint odor and is soluble in water and ethanol. The compound is also known by the names of dioxan-2-ol, p-dioxan-2-ol, and 1,4-dioxacyclohexane-2-ol.

Scientific Research Applications

Degradation in Water

- Photocatalytic and H2O2/UV processes are effective in degrading 1,4-dioxane in water, with the use of different catalysts like commercial P25 and lab-made magnetic photocatalysts showing varying efficiency rates (Coleman et al., 2007).

- Bioremediation is a promising approach for treating 1,4-dioxane-contaminated waters. The challenges for efficient cleanup are heightened due to its chemical properties and co-occurrence with other contaminants (Zhang, Gedalanga, & Mahendra, 2017).

Advanced Oxidation Processes

- Advanced oxidation processes, like the combination of UV light and hydrogen peroxide, are utilized for the degradation of 1,4-dioxane in dilute aqueous solutions. This method results in complete mineralization and the formation of various intermediates (Stefan & Bolton, 1998).

- Studies have shown that the kinetics of 1,4-dioxane degradation using sunlight combined with hydrogen peroxide and iron (II) are the fastest compared to other processes (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).

pH Influence on Degradation

- The efficiency of advanced oxidation processes for 1,4-dioxane degradation is significantly affected by the pH, with neutral pH conditions being most effective (Vescovi, Coleman, & Amal, 2010).

Molecular Interactions and Structure

- Studies on molecular interactions in mixtures containing 1,4-dioxane and alkanols have been conducted to understand the state and interaction of components in pure and mixture states (Sharma & Kumar, 2005).

Microbial Degradation

- Microbially driven Fenton reactions can degrade 1,4-dioxane effectively in surface water and groundwater. This method utilizes bacteria to generate hydroxyl radicals, providing a foundation for alternative in situ remediation technologies (Sekar & DiChristina, 2014).

Combined Technologies for Removal

- Combining non-thermal plasma with biodegradation can effectively remove 1,4-dioxane from water. This method suggests a synergistic approach for water treatment, with plasma converting 1,4-dioxane into organic products, followed by further degradation in a biological reactor (Xiong et al., 2019).

Role in Hydrated Metal Halides

- 1,4-dioxan plays a role in the formation of solid adducts with hydrated metal halides, where it forms hydrogen-bond networks with water molecules coordinated to metal atoms (Barnes & Weakley, 1976).

Future Directions

properties

IUPAC Name |

1,4-dioxan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-4-3-6-1-2-7-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQWXOKSUCPOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337353 | |

| Record name | 1,4-Dioxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22347-47-3 | |

| Record name | 1,4-Dioxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one](/img/structure/B3049788.png)

![1-Oxa-4-azaspiro[5.6]dodecane](/img/structure/B3049793.png)